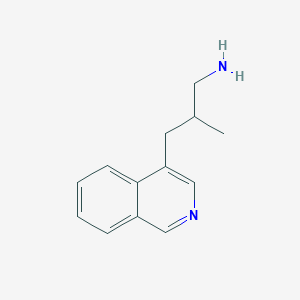
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine is an organic compound that features an isoquinoline moiety attached to a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the Ullmann amine synthesis, which is a copper-catalyzed coupling reaction between an aryl halide and an amine. This reaction typically requires a copper(I) catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Ullmann-type reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
化学反应分析
Types of Reactions: 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce secondary or tertiary amines.
科学研究应用
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用机制
The mechanism by which 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s isoquinoline moiety is known to interact with various biological systems, potentially affecting processes such as signal transduction and metabolic regulation .
相似化合物的比较
4-Amino-3-(Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine: This compound shares the isoquinoline moiety and has applications in inhibiting PI3K/mTOR pathways.
2,2-Dimethyl-1,2-Dihydrobenzo[f]-Isoquinolines: These compounds exhibit antifungal activity and share structural similarities with 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
3-isoquinolin-4-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3 |
InChI 键 |
GNYLOMYWABGPQI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CN=CC2=CC=CC=C21)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



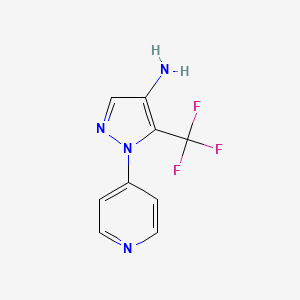
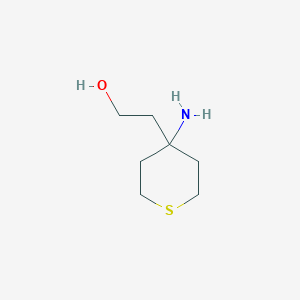

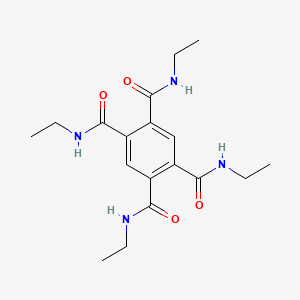

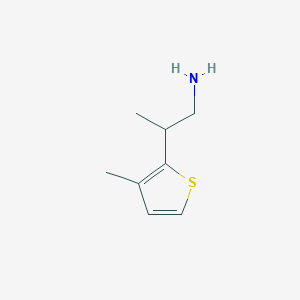

![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
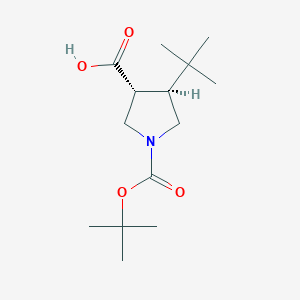
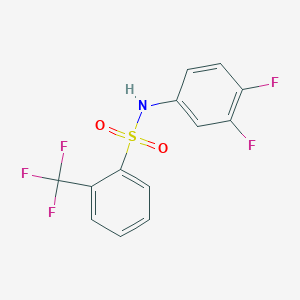
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
